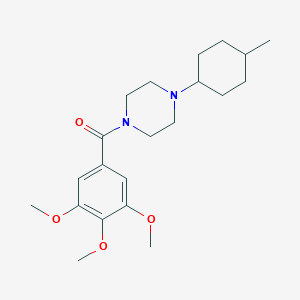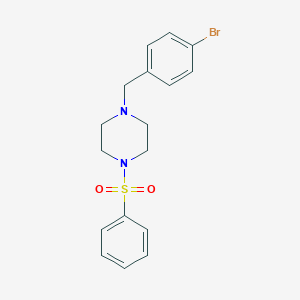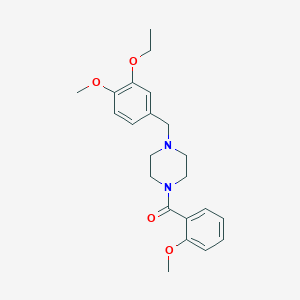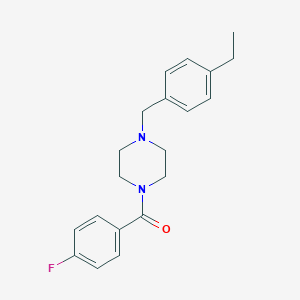![molecular formula C24H29FN2O3S B248586 (4-BENZYLPIPERIDINO){1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE](/img/structure/B248586.png)
(4-BENZYLPIPERIDINO){1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYLPIPERIDINO){1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE is a complex organic compound that features a piperidine ring system substituted with benzyl and fluorophenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO){1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Attachment of the Fluorophenylsulfonyl Group: This step involves the reaction of the piperidine derivative with a fluorophenylsulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO){1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides and fluorophenylsulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-BENZYLPIPERIDINO){1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO){1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to neurological functions.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperidin-1-yl)methanone
- (4-Fluorophenyl)sulfonylpiperidine
- 1-Benzyl-4-(4-fluorophenylsulfonyl)piperidine
Uniqueness
(4-BENZYLPIPERIDINO){1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDYL}METHANONE is unique due to the combination of its benzyl and fluorophenylsulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from other piperidine derivatives and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C24H29FN2O3S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C24H29FN2O3S/c25-22-8-10-23(11-9-22)31(29,30)27-14-4-7-21(18-27)24(28)26-15-12-20(13-16-26)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20-21H,4,7,12-18H2 |
InChI Key |
LEMUJQKQJCOLGK-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-CHLOROPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B248507.png)
![{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE](/img/structure/B248508.png)
![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![1-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE](/img/structure/B248516.png)
![4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B248517.png)
![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)




